molecular formula C13H19FN2O4S B2530570 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine CAS No. 2411235-12-4

3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine

Cat. No. B2530570
CAS RN: 2411235-12-4
M. Wt: 318.36
InChI Key: HLBSJVZYUYBWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various studies. It is a pyridine derivative that has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it an interesting compound to study.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This inhibition can lead to various biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, such as the inhibition of specific enzymes or receptors in the body. This inhibition can lead to changes in various biological processes, such as cell signaling, metabolism, or gene expression. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, which make it an interesting compound to study in the field of medicinal chemistry.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine in lab experiments is its unique properties, which make it an interesting compound to study. Additionally, this compound can be synthesized using a specific method, which makes it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine. One direction could be to further investigate its mechanism of action and how it interacts with specific enzymes or receptors in the body. Additionally, this compound could be studied for its potential applications in the treatment of various diseases, such as cancer or inflammation. Finally, future studies could focus on developing new synthetic methods for this compound or modifying its structure to improve its properties.
In conclusion, this compound is a compound that has gained attention in the field of scientific research due to its potential applications in various studies. It has unique properties that make it an interesting compound to study, and future research could focus on investigating its mechanism of action, potential applications in disease treatment, and developing new synthetic methods or modifying its structure.

Synthesis Methods

3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has been synthesized using a specific method that involves the reaction of 3-hydroxypyridine with heptan-2-yl isocyanate and trifluoromethanesulfonic anhydride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-Fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have unique properties that make it an interesting compound to study, such as its ability to inhibit specific enzymes or receptors.

properties

IUPAC Name

3-fluorosulfonyloxy-5-(heptan-2-ylcarbamoyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O4S/c1-3-4-5-6-10(2)16-13(17)11-7-12(9-15-8-11)20-21(14,18)19/h7-10H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBSJVZYUYBWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=CN=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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